Diisostearyl malate

Description

Properties

CAS No. |

67763-18-2 |

|---|---|

Molecular Formula |

C40H78O5 |

Molecular Weight |

639 g/mol |

IUPAC Name |

bis(16-methylheptadecyl) 2-hydroxybutanedioate |

InChI |

InChI=1S/C40H78O5/c1-36(2)31-27-23-19-15-11-7-5-9-13-17-21-25-29-33-44-39(42)35-38(41)40(43)45-34-30-26-22-18-14-10-6-8-12-16-20-24-28-32-37(3)4/h36-38,41H,5-35H2,1-4H3 |

InChI Key |

HGKOWIQVWAQWDS-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCC(C)C)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCC(C)C)O |

Other CAS No. |

81230-05-9 67763-18-2 |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Diisostearyl Malate: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathways of diisostearyl malate (B86768), a widely used emollient and pigment dispersant in the cosmetic and personal care industries.

Chemical Structure and Properties

Diisostearyl malate is the diester formed from the reaction of malic acid and isostearyl alcohol.[1][2] Its structure consists of a central malate core esterified with two branched-chain isostearyl alcohol molecules.[3] This branched structure is key to its unique physical properties and performance in formulations.

The IUPAC name for this compound is bis(16-methylheptadecyl) 2-hydroxybutanedioate.[4][5] It is a high molecular weight ester, appearing as a clear, colorless to pale yellow, viscous liquid at room temperature.[3][6][7] A key characteristic is its oil-solubility and insolubility in water, which makes it an effective emollient that forms a hydrating, non-greasy layer on the skin.[3][7][8]

Key Identifiers:

-

CAS Numbers: 67763-18-2, 81230-05-9[5]

-

SMILES: CC(C)CCCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCCCC(C)C)O[4][9]

Synthesis Pathways

The industrial production of this compound is primarily achieved through two main synthetic routes: direct esterification and transesterification.

2.1. Direct Esterification

The most common method for synthesizing this compound is the direct esterification of malic acid with isostearyl alcohol.[3] This reaction is typically catalyzed by an acid and driven by the removal of water, a byproduct of the reaction.

The overall reaction is as follows:

Malic Acid + 2 Isostearyl Alcohol → this compound + 2 H₂O

This process involves several key stages:

-

Reactant Mixing: Malic acid and a slight excess of isostearyl alcohol are combined in a reactor.[10]

-

Catalysis: A catalyst is introduced to accelerate the reaction rate. While traditional strong acids like sulfuric acid can be used, modern methods often employ solid acid catalysts for easier removal and greener processing.[3][10] A Chinese patent (CN106187755A) details the use of a composite oxide solid catalyst containing elements such as P, Cs, V, Cu, Mo, La, and Nd.[10][11] Other catalysts like p-toluenesulfonic acid have also been reported.[10]

-

Reaction: The mixture is heated to high temperatures (typically 180-240 °C) to facilitate the esterification.[10] Often, a water-carrying agent like cyclohexane (B81311) is used to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product side.[10]

-

Purification: After the reaction reaches completion, the crude product contains impurities like unreacted starting materials, the catalyst, and byproducts.[3] Purification is achieved through methods such as vacuum distillation, filtration to remove the solid catalyst, and neutralization steps if a liquid acid catalyst was used.[3]

-

Quality Control: The final product undergoes rigorous quality control tests, including High-Performance Liquid Chromatography (HPLC) for purity, Infrared (IR) spectroscopy for functional group confirmation, and titrimetric analysis to determine parameters like acid value.[3]

2.2. Transesterification

An alternative pathway is a two-step transesterification process. This method can sometimes offer better control over reaction conditions and product purity.

-

Step 1: Synthesis of Dibutyl Malate: Malic acid is first esterified with a short-chain alcohol, such as n-butanol, to form dibutyl malate.[10]

-

Step 2: Transesterification: The resulting dibutyl malate then reacts with isostearyl alcohol in the presence of a catalyst. The lower-boiling n-butanol is removed via distillation, typically under vacuum, driving the reaction to completion.[10] A patent (CN113200859A) describes this process occurring at temperatures of 90-140 °C under a vacuum of 0.1-0.5 MPa.[10]

Quantitative Data Summary

The following table summarizes key quantitative data gathered from public sources, primarily patent literature, for the synthesis and properties of this compound.

| Parameter | Value | Source(s) |

| Reaction Conditions (Direct Esterification) | ||

| Temperature | 180 - 240 °C | [10] |

| Reactant Molar Ratio | 1 : 2.355 (Malic Acid : Isostearyl Alcohol) | [10] |

| Catalyst Dosage (Solid) | 2% of total reactant mass | [10] |

| Reaction Conditions (Transesterification) | ||

| Temperature | 90 - 140 °C | [10] |

| Vacuum | 0.1 - 0.5 MPa | [10] |

| Physical Properties | ||

| Molecular Weight | ~639.0 g/mol | [4][9] |

| Boiling Point (estimated) | 676.3 °C @ 760 mmHg | [5][12] |

| Saponification Value | 165 - 180 mg KOH/g | [7] |

| Hydroxyl Value | 70 - 90 mg KOH/g | [7] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via direct esterification, based on methodologies described in patent literature.

Objective: To synthesize this compound from malic acid and isostearyl alcohol using a solid acid catalyst.

Materials:

-

L-Malic Acid (1.0 mol)

-

Isostearyl Alcohol (2.355 mol)

-

Solid Acid Catalyst (e.g., composite oxide as per CN106187755A) (2% of total reactant weight)

-

Cyclohexane (as water-carrying agent)

-

Nitrogen gas supply

-

Reactor vessel equipped with a mechanical stirrer, thermometer, Dean-Stark trap, condenser, and nitrogen inlet.

Procedure:

-

Reactor Setup: Charge the reactor vessel with L-malic acid, isostearyl alcohol, and cyclohexane.

-

Inerting: Purge the reactor with dry nitrogen gas for 15-20 minutes to create an inert atmosphere, preventing oxidation at high temperatures.

-

Catalyst Addition: Add the solid acid catalyst to the reaction mixture under continuous stirring.

-

Heating and Water Removal: Begin heating the mixture. Set the temperature controller to maintain a reaction temperature of 180-240 °C. The cyclohexane-water azeotrope will begin to distill and be collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water (2.0 mol) has been collected. The acid value of the reaction mixture can also be periodically tested to determine the extent of esterification.

-

Solvent Removal: Once the reaction is complete, remove the cyclohexane by distillation.

-

Catalyst Filtration: Cool the reaction mixture to approximately 80-90 °C and filter the crude product to remove the solid catalyst. The catalyst can be washed, dried, and stored for reuse.

-

Purification: The filtered crude product may be further purified by vacuum distillation to remove any unreacted isostearyl alcohol and other volatile impurities, yielding the final high-purity this compound.

-

Final Analysis: Analyze the final product using HPLC, IR spectroscopy, and titrimetry to confirm its identity, purity, and key specifications (e.g., acid value, hydroxyl value).

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow for the direct esterification synthesis of this compound.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. paulaschoice.co.uk [paulaschoice.co.uk]

- 3. This compound - Descrizione [tiiips.com]

- 4. This compound | C40H78O5 | CID 80276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. specialchem.com [specialchem.com]

- 6. ulprospector.com [ulprospector.com]

- 7. This compound | Cosmetic Ingredients Guide [ci.guide]

- 8. This compound|C40H78O5|For Research Use [benchchem.com]

- 9. This compound | 67763-18-2 | FD170101 | Biosynth [biosynth.com]

- 10. CN113200859A - Preparation method of malate with low chroma and low acid value - Google Patents [patents.google.com]

- 11. Method for synthesizing this compound (2016) | Chong Mingben [scispace.com]

- 12. This compound, 67763-18-2 [thegoodscentscompany.com]

Diisostearyl Malate: A Comprehensive Technical Guide for Cosmetic Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl malate (B86768) is a versatile and widely utilized ester in the cosmetic industry, prized for its unique physicochemical properties that impart desirable sensory and functional benefits to a wide range of products.[1][2][3] This technical guide provides an in-depth analysis of the core physicochemical properties of diisostearyl malate, complete with detailed experimental protocols and data presented for clear comparison.

This compound is the diester of malic acid and isostearyl alcohol.[3][4] Malic acid, a naturally occurring alpha-hydroxy acid found in fruits, provides a polar core, while the branched-chain isostearyl alcohols contribute to its unique solubility, viscosity, and emollient feel.[1][2] This structure results in a high molecular weight ester that is a liquid at room temperature, offering a rich, cushiony, and non-greasy skin feel.[1][5]

Physicochemical Properties

The performance of this compound in cosmetic formulations is a direct result of its distinct physicochemical characteristics. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| INCI Name | This compound | [6] |

| CAS Number | 81230-05-9 / 67763-18-2 | [7] |

| Molecular Formula | C40H78O5 | [8] |

| Molecular Weight | 639.04 g/mol | |

| Appearance | Clear, colorless to pale yellow, viscous liquid | [3][6][9] |

| Odor | Odorless to a faint characteristic odor | [10] |

Table 2: Quantitative Physicochemical Data of this compound

| Property | Value Range | Method | Source(s) |

| Boiling Point | 676.3 ± 35.0 °C (estimated) | Not Specified | [7] |

| Solubility | Insoluble in water; Soluble in oils and organic solvents. | Visual Inspection | [5][7][9] |

| Saponification Value | 160 - 185 mg KOH/g | Titration | [5][10][11] |

| Hydroxyl Value | 60 - 90 mg KOH/g | Titration | [5][10][11] |

| Specific Gravity (d20/20) | 0.910 - 0.920 | Pycnometer/Density Meter | [10] |

| Refractive Index (n20/D) | 1.455 - 1.465 | Refractometer | [10] |

| Viscosity | Medium to High | Rotational Viscometer | [1][2][12] |

| Acid Value | ≤ 5.0 mg KOH/g | Titration | [10] |

Core Functions in Cosmetic Science

The unique combination of properties outlined above makes this compound a multifunctional ingredient in cosmetics.

-

Emollient: Its primary function is as a skin-conditioning agent, providing a soft, smooth, and non-greasy feel.[1][4] The long, branched alkyl chains create a thin, occlusive layer on the skin's surface, preventing moisture loss and enhancing hydration.[1][7][13]

-

Pigment Dispersant: this compound exhibits excellent pigment wetting and dispersing properties, making it ideal for color cosmetics such as lipsticks, foundations, and eyeshadows.[7][14][12][15] Its medium viscosity allows for even pigment distribution, leading to better color payoff and stability.[1][13]

-

Binder: It acts as an effective binder for pigmented products, improving their adhesion to the skin and longevity.[7][15]

-

Gloss Enhancer: With a relatively high refractive index, this compound contributes a desirable sheen and gloss to formulations, particularly in lip products.[6][7]

Experimental Protocols

To ensure accurate and reproducible characterization of this compound, standardized experimental protocols are essential. The following sections detail the methodologies for key physicochemical tests.

Synthesis of this compound (Esterification)

The industrial synthesis of this compound is typically achieved through the direct esterification of malic acid with isostearyl alcohol.[1] While specific proprietary methods may vary, a general laboratory-scale procedure is outlined below.

Materials:

-

Malic acid

-

Isostearyl alcohol (molar excess, e.g., 2.2 to 2.5 moles per mole of malic acid)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst)[5]

-

High-boiling point solvent (optional, for azeotropic removal of water)

-

Nitrogen gas supply

-

Reaction vessel with a mechanical stirrer, thermometer, condenser, and a Dean-Stark trap (if using a solvent)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Charge the reaction vessel with malic acid, isostearyl alcohol, and the acid catalyst.

-

Begin stirring and gently heat the mixture under a slow stream of nitrogen to prevent oxidation.

-

Gradually increase the temperature to the reaction temperature (typically 180-240 °C).[4][13]

-

Continuously remove the water formed during the reaction via the Dean-Stark trap or by applying a vacuum.

-

Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value reaches the desired low level.

-

Cool the reaction mixture to below 100 °C.

-

Neutralize the remaining acid catalyst by washing the mixture with a sodium bicarbonate solution.

-

Separate the aqueous layer and wash the organic layer with water until neutral.

-

Dry the crude this compound over a drying agent like anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Purify the product by vacuum distillation to remove any unreacted starting materials and by-products.[5]

Visualizations

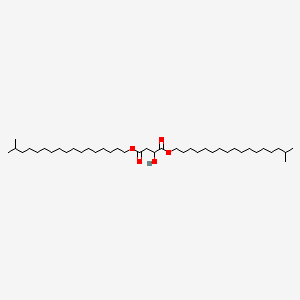

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Viscosity Measurement

Caption: Workflow for determining the viscosity of this compound.

Relationship between Physicochemical Properties and Cosmetic Functions

Caption: Interplay of properties and cosmetic benefits of this compound.

Safety and Regulatory Status

This compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in cosmetic products.[4][7] It is approved for use in cosmetics in major markets, including the European Union and the United States.[9] Toxicological studies have shown that this compound is not a dermal irritant or sensitizer (B1316253) and is not genotoxic.[4]

Conclusion

This compound is a high-performance cosmetic ester with a well-characterized physicochemical profile that translates to significant functional benefits in a variety of cosmetic applications. Its emolliency, pigment dispersing capabilities, and safety make it a valuable ingredient for formulators seeking to create products with superior sensory properties and performance. This guide provides the foundational technical information for researchers and developers to effectively utilize this compound in their formulations.

References

- 1. thesciencenotes.com [thesciencenotes.com]

- 2. specialchem.com [specialchem.com]

- 3. cosmeticstabilitytestingaustralia.com.au [cosmeticstabilitytestingaustralia.com.au]

- 4. scispace.com [scispace.com]

- 5. mt.com [mt.com]

- 6. egyankosh.ac.in [egyankosh.ac.in]

- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. US8163274B2 - Personal care products containing high refractive index esters and methods of preparing the same - Google Patents [patents.google.com]

- 10. koboproductsinc.com [koboproductsinc.com]

- 11. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]

- 12. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]

- 13. CN113200859A - Preparation method of malate with low chroma and low acid value - Google Patents [patents.google.com]

- 14. makingchembooks.com [makingchembooks.com]

- 15. eyecandypigments.com [eyecandypigments.com]

An In-depth Technical Guide to the Molecular Interactions of Diisostearyl Malate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl malate (B86768) is a synthetic ester of malic acid and isostearyl alcohol, widely utilized in the cosmetics and personal care industry.[1][2] Its popularity stems from its multifunctional properties as an emollient, skin-conditioning agent, and surfactant.[2] This technical guide provides a comprehensive overview of the molecular interactions of diisostearyl malate, detailing its physicochemical properties, synthesis, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile ingredient.

Physicochemical Properties

This compound is a high molecular weight ester with a complex branched structure that dictates its physical and chemical behaviors. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C40H78O5 | [3] |

| Molecular Weight | 639.04 g/mol | [3] |

| Appearance | Colorless to slightly yellow, viscous liquid | [4] |

| Solubility | Insoluble in water, soluble in oils | [2] |

| Boiling Point (estimated) | 676.3 ± 35.0 °C | [2] |

Synthesis of this compound

The primary industrial method for synthesizing this compound is through the direct esterification of malic acid with isostearyl alcohol.[2] This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water, a byproduct of the reaction.

References

Diisostearyl Malate: A Technical Guide to its Mechanism of Action as a Skin Conditioning Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisostearyl Malate (B86768) is a widely utilized diester in the cosmetic and pharmaceutical industries, prized for its efficacy as a skin conditioning agent. This technical guide provides an in-depth analysis of its core mechanism of action, rooted in its physicochemical properties and its interaction with the stratum corneum. Primarily functioning as an emollient, Diisostearyl Malate forms a semi-occlusive film on the skin's surface, effectively reducing transepidermal water loss (TEWL) and enhancing skin hydration. Its branched-chain structure and high molecular weight contribute to a unique sensory profile, characterized by a rich, cushiony feel without excessive greasiness. This document summarizes the current understanding of this compound's role in skin barrier function, details relevant experimental protocols for its evaluation, and presents signaling pathways and logical relationships through diagrammatic representations. While specific quantitative clinical data for this compound is not extensively available in the public domain, this guide extrapolates its performance based on the established properties of high molecular weight esters and outlines the methodologies for its comprehensive assessment.

Introduction

This compound is the diester of isostearyl alcohol and malic acid.[1][2] Its chemical structure, featuring two long, branched isostearyl chains linked to a central malic acid core, confers significant lipophilicity and a liquid state at room temperature.[3] In cosmetic and dermatological formulations, it functions primarily as a skin-conditioning agent and emollient.[4] Its primary benefits include moisturizing the skin by forming a barrier to prevent water loss, and enhancing the texture and spreadability of products.[1][5]

Physicochemical Properties:

| Property | Value/Description | Reference |

| INCI Name | This compound | [6] |

| Chemical Formula | C40H78O5 | [3] |

| Molecular Weight | 639.04 g/mol | [3] |

| Appearance | Clear to slightly hazy, viscous liquid | [7][8] |

| Solubility | Insoluble in water; soluble in oils and organic solvents | [8] |

| Nature | Hydrophobic | [6] |

Core Mechanism of Action: Skin Conditioning

The primary mechanism of action of this compound as a skin conditioning agent is through its emollient properties, which can be broken down into two key functions: occlusion and lubrication.

Occlusion and Barrier Function Enhancement

As a high molecular weight, hydrophobic ester, this compound forms a semi-occlusive film on the surface of the stratum corneum.[9] This film acts as a physical barrier that retards the evaporation of water from the skin, a process known as transepidermal water loss (TEWL).[10] By reducing TEWL, this compound helps to maintain and increase the water content of the stratum corneum, leading to improved skin hydration.[1][9] The large, branched isostearyl chains contribute to the formation of a substantive, long-lasting film on the skin.[11]

Lubrication and Sensory Profile

Beyond its occlusive properties, this compound acts as a lubricant on the skin's surface. This reduces friction and imparts a smooth, soft, and supple feel to the skin.[7] Its medium viscosity and excellent spreadability contribute to a desirable sensory experience in cosmetic formulations, providing a rich and cushiony feel without being overly greasy or sticky.[8][11]

Quantitative Data on Performance

While specific clinical data for this compound is limited in publicly accessible literature, the performance of emollients is typically quantified through various biophysical measurements. The following tables present the expected performance based on the properties of high molecular weight esters and the standard methodologies used for their evaluation.

Table 1: Skin Hydration (Corneometry)

| Treatment | Change in Skin Hydration (Arbitrary Units) | Test Duration |

| Untreated Control | Baseline | - |

| Placebo Formulation | Minimal Increase | 24 hours |

| Formulation with this compound (Conceptual) | Significant Increase | 24 hours |

Table 2: Transepidermal Water Loss (Tewametry)

| Treatment | Change in TEWL (g/m²/h) | Test Duration |

| Untreated Control | Baseline | - |

| Placebo Formulation | Minimal Decrease | 24 hours |

| Formulation with this compound (Conceptual) | Significant Decrease | 24 hours |

Experimental Protocols

The evaluation of this compound's efficacy as a skin conditioning agent involves a combination of in vitro and in vivo methods.

In Vitro Evaluation using Reconstructed Human Epidermis (RHE)

This protocol assesses the effect of a test substance on the barrier function of a reconstructed human epidermis model.

Methodology:

-

Culture of RHE Models: Commercially available RHE models are cultured at the air-liquid interface to form a fully differentiated epidermis with a functional stratum corneum.

-

Topical Application: A standardized amount of the test formulation containing this compound is applied to the surface of the RHE tissue. A placebo formulation serves as a control.

-

Incubation: The tissues are incubated for a specified period (e.g., 24 hours) under controlled temperature and humidity.

-

TEWL Measurement: Transepidermal water loss is measured using a Tewameter to assess the integrity of the skin barrier.

-

Tissue Viability Assay: An MTT assay is performed to determine the cytotoxicity of the formulation.

-

Histological Analysis: Tissues can be fixed, sectioned, and stained (e.g., with H&E) to visualize any structural changes in the epidermis.

In Vivo Human Clinical Trial

This protocol evaluates the skin hydration and barrier function effects of a topical product containing this compound on human subjects.

Methodology:

-

Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.

-

Baseline Measurements: Baseline skin hydration (using a Corneometer) and TEWL (using a Tewameter) are measured on designated test sites on the forearms.

-

Product Application: A standardized amount of the test product and a placebo are applied to the respective test sites. One site remains untreated as a control.

-

Post-Application Measurements: Skin hydration and TEWL are measured at various time points (e.g., 1, 4, 8, and 24 hours) post-application.

-

Data Analysis: Statistical analysis is performed to compare the changes in hydration and TEWL between the different treatment groups and baseline.

Sensory Panel Evaluation

This protocol assesses the sensory characteristics of a formulation containing this compound.

Methodology:

-

Panelist Training: A trained sensory panel is familiarized with the specific attributes to be evaluated (e.g., spreadability, absorbency, slipperiness, residue, gloss).

-

Product Application: Standardized amounts of the test formulation and control formulations are applied to the panelists' forearms.

-

Attribute Scoring: Panelists rate the intensity of each sensory attribute on a standardized scale (e.g., a 10-point scale).

-

Data Analysis: The scores are statistically analyzed to create a sensory profile of the product.

Signaling Pathways and Molecular Interactions

While specific signaling pathway modulation by this compound is not established, its primary interaction is at the physical and physicochemical level with the stratum corneum. The diagram below illustrates the logical relationship of its interaction with the skin barrier.

Conclusion

This compound's mechanism of action as a skin conditioning agent is primarily attributed to its emollient properties, leading to the formation of a semi-occlusive barrier that enhances skin hydration by reducing transepidermal water loss. Its unique molecular structure provides a desirable sensory profile, making it a versatile ingredient in a wide range of cosmetic and dermatological products. While further clinical studies are needed to provide specific quantitative data on its performance, the established methodologies for evaluating emollients confirm its role in supporting and improving skin barrier function. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive approach for researchers and formulators to understand and assess the benefits of this compound in skin care applications.

References

- 1. News - How Does this compound Revolutionize Modern Makeup? [uniproma.com]

- 2. paulaschoice.co.uk [paulaschoice.co.uk]

- 3. This compound|C40H78O5|For Research Use [benchchem.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. sincereskincare.com [sincereskincare.com]

- 6. specialchem.com [specialchem.com]

- 7. This compound | Cosmetic Ingredients Guide [ci.guide]

- 8. This compound Widely Used in Cosmetics And Personal Care Products - Industry News - News [mobelbiochem.com]

- 9. nbinno.com [nbinno.com]

- 10. stokkee.com [stokkee.com]

- 11. cdfsupplies.com [cdfsupplies.com]

- 12. This compound - Descrizione [tiiips.com]

Spectroscopic Fingerprinting of Diisostearyl Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisostearyl malate (B86768) is a high molecular weight ester prized for its unique emollient and pigment-dispersing properties in the cosmetic and pharmaceutical industries. As a diester of malic acid and isostearyl alcohol, its characterization is crucial for quality control and formulation development.[1][2] This technical guide provides an in-depth overview of the spectroscopic techniques used to analyze and characterize diisostearyl malate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, predicted spectral data, and visual workflows are presented to aid researchers in the comprehensive analysis of this versatile compound.

Introduction

This compound is synthesized via the esterification of malic acid with isostearyl alcohol, a branched-chain C18 alcohol.[3] This structure imparts significant lipophilicity and a liquid state at room temperature, making it a valuable ingredient in a variety of formulations.[4] Accurate and thorough analytical characterization is essential to confirm its chemical identity, purity, and consistency. Spectroscopic methods offer powerful, non-destructive tools for elucidating the molecular structure and identifying key functional groups. While specific, publicly available spectral data for this compound is limited, this guide provides predicted data based on its known structure and typical values for analogous long-chain esters.

Synthesis of this compound

The primary industrial synthesis method for this compound is the direct esterification of malic acid with isostearyl alcohol.[5] This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

Diagram 1: Synthesis of this compound

Caption: Fischer-Speier esterification of malic acid with isostearyl alcohol.

Spectroscopic Characterization Workflow

A systematic approach to the spectroscopic analysis of this compound ensures comprehensive characterization. The following workflow outlines the typical sequence of analysis.

Diagram 2: Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound, providing information on the connectivity of atoms and the overall carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be characterized by signals from the long isostearyl chains and the malate core.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Terminal Methyl (-CH₃) of Isostearyl Chain | 0.8-0.9 | Doublet / Triplet | Complex multiplet due to branching. |

| Methylene Chain (-(CH₂)n-) of Isostearyl Chain | 1.2-1.4 | Multiplet | Broad, complex signal representing the bulk of the alkyl protons. |

| Methine (-CH-) of Isostearyl Chain | 1.5-1.7 | Multiplet | Protons on the branched carbon of the isostearyl group. |

| Methylene adjacent to ester oxygen (-O-CH₂-) | 3.7-4.1 | Multiplet | Deshielded by the adjacent oxygen atom.[6] |

| Methylene of malate core (-CH₂-COO-) | 2.5-2.8 | Doublet of Doublets | Protons adjacent to the carbonyl group. |

| Methine of malate core (-CH(OH)-) | 4.2-4.5 | Multiplet | Deshielded by both the hydroxyl and ester groups. |

| Hydroxyl proton (-OH) | Variable (2.0-5.0) | Broad Singlet | Position is dependent on concentration and solvent. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (-COO-) | 170-175 | Two distinct signals for the two ester carbonyls are expected.[7] |

| Methine of malate core (-CH(OH)-) | 65-75 | Carbon bearing the hydroxyl group. |

| Methylene of malate core (-CH₂-COO-) | 40-50 | |

| Methylene adjacent to ester oxygen (-O-CH₂-) | 60-70 | Deshielded by the oxygen atom. |

| Methylene Chain (-(CH₂)n-) | 22-35 | Multiple overlapping signals.[8] |

| Methine (-CH-) of Isostearyl Chain | 30-40 | |

| Terminal Methyl (-CH₃) | ~14 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in this compound.

Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (hydroxyl) | 3500-3200 | Broad, Medium | Indicates the presence of the free hydroxyl group on the malate core. |

| C-H Stretch (alkane) | 3000-2850 | Strong | From the long isostearyl chains.[9] |

| C=O Stretch (ester) | 1750-1735 | Strong | Characteristic strong absorption for the ester carbonyl groups.[6] |

| C-O Stretch (ester) | 1300-1000 | Strong | Represents the C-O single bond stretching in the ester linkages.[6] |

| C-H Bend (alkane) | 1470-1350 | Medium | Bending vibrations of the CH₂ and CH₃ groups.[9] |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: As this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) method is most suitable. Place a small drop of the sample directly onto the ATR crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background scan of the empty ATR crystal before analyzing the sample. The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to obtain structural information from its fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected molecular weight of this compound (C₄₀H₇₈O₅) is approximately 639.04 g/mol . Depending on the ionization technique, the molecular ion peak [M]⁺ or adduct ions such as [M+H]⁺ or [M+Na]⁺ may be observed.

-

Key Fragmentation Patterns:

-

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for esters.[10] This can lead to the formation of acylium ions.

-

McLafferty Rearrangement: If sterically feasible, this rearrangement can occur in the long alkyl chains.[10]

-

Loss of Isostearyl Group: Fragmentation involving the loss of one or both of the isostearyl chains is expected.

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with dichloromethane) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is suitable for a large, non-volatile molecule like this compound.[11]

-

Data Acquisition (ESI-MS Example):

-

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ or [M+Na]⁺ adducts.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 100-1000).

-

Tandem MS (MS/MS): To study fragmentation, select the molecular ion (or a prominent adduct ion) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to confirm the structure of this compound.

Conclusion

References

- 1. CN113200859A - Preparation method of malate with low chroma and low acid value - Google Patents [patents.google.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. ulprospector.com [ulprospector.com]

- 4. This compound | 67763-18-2 | FD170101 | Biosynth [biosynth.com]

- 5. Method for synthesizing this compound (2016) | Chong Mingben [scispace.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 11. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility Parameters of Diisostearyl Malate

For Researchers, Scientists, and Drug Development Professionals

Understanding Diisostearyl Malate (B86768): An Overview

Diisostearyl malate is a high molecular weight diester of malic acid and isostearyl alcohol.[1] Its branched-chain structure and ester linkages contribute to its characteristic properties as a rich, non-greasy emollient that provides a cushiony and substantive feel on the skin.[2] Primarily used in lipsticks, lip glosses, and other color cosmetics, it also finds application in a variety of skincare and sunscreen formulations.[3][4] Its functions include acting as a skin-conditioning agent, a pigment dispersant, and a gloss enhancer.[5][6]

Solubility Profile of this compound

Direct quantitative data for the solubility of this compound in a wide range of solvents is not extensively documented. However, qualitative solubility information has been compiled from various sources and is summarized in the table below.

| Solvent System Category | Solubility | Citation |

| Polar Solvents | ||

| Water | Insoluble | [1][2][7] |

| Ethanol | Insoluble | [2] |

| Propylene Glycol | Insoluble | [2] |

| Non-Polar and Oleochemical Solvents | ||

| Natural Oils | Miscible | [2] |

| Mineral Oils | Miscible | [2] |

| Silicones | Miscible | [2] |

| Esters | Compatible | [5] |

| Waxes | Compatible | [5] |

| Butters | Compatible | [5] |

This profile indicates that this compound is a lipophilic substance with poor solubility in polar solvents and good compatibility with a wide array of non-polar and oily components commonly used in cosmetic and pharmaceutical formulations.

Theoretical Framework: Hildebrand and Hansen Solubility Parameters

To predict the compatibility of a solute in a solvent, solubility parameters are a powerful tool. They are based on the principle that "like dissolves like," where substances with similar solubility parameters are more likely to be miscible.

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is the square root of the cohesive energy density (CED), which is the energy required to separate molecules from one another.[8] It is a single-value parameter that is most effective for nonpolar and slightly polar systems without significant hydrogen bonding.[8]

Hansen Solubility Parameters (HSP)

For more complex systems involving polar and hydrogen-bonding interactions, the Hansen Solubility Parameters provide a more nuanced, three-dimensional approach. The total Hildebrand parameter is divided into three components:

-

δD (Dispersion): Represents the energy from van der Waals forces.

-

δP (Polar): Represents the energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The relationship between the Hildebrand and Hansen parameters is given by:

δ² = δD² + δP² + δH²

Each solvent and solute can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely they are to be miscible.

Experimental Determination of Hansen Solubility Parameters

The Hansen Solubility Parameters of a substance like this compound can be determined experimentally by observing its solubility or swelling behavior in a series of well-characterized solvents.

General Experimental Protocol

The following protocol outlines a general method for determining the HSP of a liquid solute such as this compound.

-

Solvent Selection: A range of solvents with known and diverse Hansen Solubility Parameters is selected. Typically, 20-30 solvents are used to provide a good distribution in Hansen space.

-

Solubility Assessment: A simple "good" vs. "bad" solvent determination is made. For a liquid solute, this can be assessed by miscibility.

-

A small, precise amount of this compound is added to a known volume of each test solvent in a sealed vial.

-

The mixture is agitated thoroughly at a constant temperature.

-

The mixture is then allowed to stand and observed for phase separation, cloudiness, or complete miscibility.

-

Solvents in which this compound is miscible are classified as "good" solvents, while those in which it is immiscible or only partially soluble are classified as "bad" solvents.

-

-

Data Analysis and Sphere Calculation:

-

The HSP values (δD, δP, δH) of the "good" and "bad" solvents are plotted in a 3D graph.

-

A computational method, often using specialized software, is employed to find the center point (the HSP of the solute) and the radius of a sphere that best encloses all the "good" solvents while excluding the "bad" solvents. This sphere is known as the Hansen solubility sphere.

-

Visualization of the Experimental Workflow

The logical flow of determining Hansen Solubility Parameters can be visualized as follows:

Logical Relationships in Solubility Prediction

The core concept of HSP is the "distance" between the solute and solvent in Hansen space. This relationship determines the likelihood of miscibility.

Conclusion

While the precise Hansen and Hildebrand solubility parameters for this compound are not currently published, this guide provides the necessary theoretical and practical foundation for researchers and formulators. The qualitative solubility data indicates its lipophilic nature. For quantitative assessments and predictions in novel solvent systems, the experimental protocols outlined herein can be employed to determine its Hansen Solubility Parameters. Understanding these parameters is crucial for optimizing formulations, ensuring stability, and predicting the compatibility of this compound with other excipients in advanced cosmetic and pharmaceutical product development.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. This compound | Cosmetic Ingredients Guide [ci.guide]

- 3. researchgate.net [researchgate.net]

- 4. A New Approach to Estimate Hansen Solubility Parameters Using Maple Software, International Journal of Materials Science and Applications, Science Publishing Group [sciencepublishinggroup.com]

- 5. cdfsupplies.com [cdfsupplies.com]

- 6. This compound Manufacturer and Supplier | Uniproma [uniproma.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Thermal Stability and Degradation Profile of Diisostearyl Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisostearyl malate (B86768), a high molecular weight ester of malic acid and isostearyl alcohol, is a widely utilized emollient in the cosmetics and pharmaceutical industries, prized for its unique textural properties and moisturizing benefits. Understanding its thermal stability and degradation profile is critical for ensuring product quality, safety, and shelf-life, particularly for formulations subjected to heat during manufacturing or storage. This technical guide provides a comprehensive overview of the thermal behavior of diisostearyl malate, including its decomposition pathways and the analytical methodologies used for its characterization. While specific proprietary data is limited, this guide synthesizes available information and established principles of ester thermolysis to present a detailed profile.

Introduction

This compound (C₄₀H₇₈O₅, MW: 639.04 g/mol ) is a non-greasy emollient that imparts a silky feel and improves the spreadability of topical formulations.[1] Its branched-chain structure and high molecular weight contribute to its excellent skin-conditioning properties.[1] The thermal stability of this diester is a key parameter influencing its application in various formulations, including lipsticks, creams, and lotions. Thermal degradation can lead to changes in physicochemical properties, the generation of undesirable byproducts, and a potential impact on product efficacy and safety. This guide details the thermal stability of this compound, outlines its degradation pathways, and provides standardized experimental protocols for its analysis.

Thermal Stability Analysis

The thermal stability of this compound is primarily assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. It provides crucial information about the onset of decomposition and the temperature ranges of different degradation stages.

Based on available data for similar high molecular weight esters, the thermogravimetric analysis of this compound reveals a multi-stage degradation process. The initial weight loss is typically attributed to the volatilization of any residual starting materials, such as isostearyl alcohol, followed by the thermal decomposition of the diester itself. One study has indicated two distinct degradative processes for this compound, occurring in the regions of 201–288 °C and 288–350 °C.[2] The first region may be associated with the degradation of unreacted alcohol, while the second corresponds to the decomposition of the diester.[2]

Table 1: Representative Thermogravimetric Analysis Data for this compound

| Parameter | Temperature Range (°C) | Weight Loss (%) | Probable Cause |

| Onset of Decomposition | ~200 | - | Initial breakdown of ester linkages |

| Stage 1 Degradation | 201 - 288 | Variable (minor) | Loss of residual isostearyl alcohol/impurities |

| Stage 2 Degradation | 288 - 350 | Variable (major) | Decomposition of the this compound molecule |

| Final Residue at 600°C | - | < 5% | Non-volatile carbonaceous residue |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, which is a liquid at room temperature, DSC can provide information on its glass transition temperature and any potential crystallization or melting behavior at sub-ambient temperatures. As a high molecular weight, branched-chain ester, it is expected to have a low glass transition temperature and may not exhibit sharp melting or crystallization peaks.

Table 2: Expected Differential Scanning Calorimetry Data for this compound

| Parameter | Expected Temperature (°C) | Enthalpy (J/g) | Description |

| Glass Transition (Tg) | < 0 | N/A | Transition from a brittle, glassy state to a more rubbery state. |

| Crystallization (Tc) | Sub-ambient (if any) | Variable | Exothermic transition from a liquid/amorphous to a crystalline state. |

| Melting (Tm) | Sub-ambient (if any) | Variable | Endothermic transition from a crystalline to a liquid state. |

Degradation Profile

The primary degradation pathway for this compound under thermal stress is through the cleavage of its ester bonds. This can occur via two main mechanisms: hydrolysis and thermolysis.

Hydrolytic Degradation

In the presence of water, this compound can undergo hydrolysis, which is the cleavage of the ester linkages to yield malic acid and isostearyl alcohol.[3] This reaction is typically catalyzed by acidic or basic conditions and can be accelerated by increased temperature.

Caption: Hydrolytic degradation pathway of this compound.

Thermal Degradation (Thermolysis)

At elevated temperatures in the absence of water, this compound will undergo thermolysis. The degradation is initiated by the cleavage of the ester bonds, which are the most thermally labile part of the molecule. This can proceed through several complex radical and non-radical mechanisms. The likely primary degradation products, aside from isostearyl alcohol and derivatives of malic acid, would include alkenes (from the elimination of the isostearyl chains) and various smaller carboxylic acids and alcohols resulting from further fragmentation.

The isostearyl alcohol released can also undergo dehydration to form isostearylene. Further decomposition of malic acid can lead to the formation of maleic acid and fumaric acid through dehydration.

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol provides a standardized method for determining the thermal stability of this compound.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment and prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperatures corresponding to the maximum rates of weight loss from the derivative of the TGA curve (DTG). Calculate the percentage of weight loss in each degradation step.

Caption: Experimental workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

This protocol is designed to characterize the thermal transitions of this compound.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Cool the sample to -100 °C at a rate of 10 °C/min.

-

Hold isothermally at -100 °C for 5 minutes.

-

Heat the sample from -100 °C to 100 °C at a rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the glass transition temperature (Tg) from the step change in the baseline of the second heating scan. Identify any endothermic (melting) or exothermic (crystallization) peaks and calculate the corresponding enthalpy changes by integrating the peak areas.

Caption: Experimental workflow for DSC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

This protocol outlines a method for identifying the volatile and semi-volatile products of thermal degradation.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (Py-GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 350 °C (to simulate the upper range of degradation).

-

Pyrolysis Time: 30 seconds.

-

-

GC-MS Conditions:

-

GC Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 300 °C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 320 °C at 15 °C/min.

-

Hold at 320 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-700.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

Conclusion

This compound exhibits good thermal stability, with decomposition commencing at temperatures above 200 °C. The degradation proceeds through a multi-stage process, likely involving the initial loss of any residual reactants followed by the cleavage of the ester bonds of the this compound molecule. The primary degradation pathways are hydrolysis and thermolysis, leading to the formation of malic acid, isostearyl alcohol, and their subsequent decomposition products. The standardized analytical protocols provided in this guide for TGA, DSC, and GC-MS will enable researchers and formulation scientists to accurately characterize the thermal properties of this compound and ensure the development of stable and high-quality products. Further studies focusing on the detailed identification of all thermal decomposition products would be beneficial for a more complete understanding of its degradation profile.

References

A Preliminary Investigation into the Rheological Properties of Diisostearyl Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisostearyl Malate (B86768) is a high molecular weight ester increasingly utilized in the cosmetic and pharmaceutical industries for its unique sensory properties and functional benefits. As an emollient, it imparts a rich, cushiony feel and enhances the spreadability and texture of formulations.[1][2] Its performance is intrinsically linked to its rheological characteristics, which govern its behavior during formulation, application, and on the skin. This technical guide provides a preliminary investigation into the rheological properties of Diisostearyl Malate, offering insights into its viscosity, and potential shear-thinning and viscoelastic behaviors. Due to the limited availability of public data, this guide combines known properties of this compound with illustrative data from chemically similar cosmetic esters to provide a comprehensive overview. Standardized experimental protocols for detailed rheological characterization are also presented.

Introduction to this compound

This compound is the diester of malic acid and isostearyl alcohol, a branched-chain fatty alcohol.[2] This chemical structure results in a clear, colorless to pale yellow, viscous liquid at room temperature.[2] Its primary functions in cosmetic and pharmaceutical formulations include acting as an emollient, a skin-conditioning agent, a viscosity control agent, and a dispersant for pigments.[3][4] It is frequently found in lipsticks, lip glosses, creams, and lotions.[3][5] The perceived "richness" and "cushion" of products containing this compound are direct consequences of its rheological profile.

Core Rheological Properties

Rheology is the study of the flow and deformation of matter. For a cosmetic ingredient like this compound, three key rheological parameters are of primary interest: viscosity, shear-thinning behavior, and viscoelasticity.

Viscosity

Viscosity is a measure of a fluid's resistance to flow. A higher viscosity indicates a thicker, more resistant fluid. This compound is characterized as a medium to high-viscosity liquid.

Table 1: Typical Physical and Rheological Properties of this compound

| Property | Typical Value | Test Conditions |

| Appearance | Clear, viscous liquid | 25°C |

| Molecular Weight | ~639 g/mol | - |

| Viscosity | 120 - 150 mPa·s | 25°C |

Note: The viscosity value is based on typical specifications found for commercial grades of this compound.

Shear-Thinning Behavior

Many cosmetic ingredients are non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. Shear-thinning (or pseudoplastic) behavior is common and desirable in cosmetic formulations, as it means the product will be thick in the container but will thin out and spread easily upon application (a high-shear event).

Table 2: Illustrative Shear-Thinning Properties of a High Molecular Weight Cosmetic Ester

| Shear Rate (s⁻¹) | Apparent Viscosity (mPa·s) |

| 0.1 | 250 |

| 1 | 240 |

| 10 | 220 |

| 100 | 200 |

| 1000 | 180 |

Note: This data is representative of a typical shear-thinning cosmetic ester and is for illustrative purposes only.

Viscoelasticity

Viscoelasticity is the property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. In cosmetics, viscoelasticity can contribute to a product's texture, stability, and sensory feel. The elastic component is represented by the storage modulus (G'), and the viscous component by the loss modulus (G'').

Specific viscoelastic data for this compound is not publicly available. The following table provides illustrative data for a cosmetic ester with a similar application profile, demonstrating typical viscoelastic behavior.

Table 3: Illustrative Viscoelastic Properties of a Cosmetic Ester at 1 Hz

| Parameter | Value (Pa) |

| Storage Modulus (G') | 5 |

| Loss Modulus (G'') | 12 |

| Loss Tangent (tan δ = G''/G') | 2.4 |

Note: This data is representative and for illustrative purposes only. A loss tangent greater than 1 indicates a more liquid-like behavior.

Experimental Protocols for Rheological Characterization

To obtain precise rheological data for this compound, the following experimental protocols are recommended.

Equipment

A controlled-stress or controlled-rate rheometer equipped with a temperature-controlled sample stage is required. Common geometries for this type of material include parallel plate or cone and plate.

Rotational Rheometry for Viscosity and Shear-Thinning Analysis

This method measures the viscosity of the sample as a function of shear rate.

Methodology:

-

Sample Loading: Place an appropriate amount of this compound onto the lower plate of the rheometer. Lower the upper geometry to the desired gap setting (e.g., 1 mm for a parallel plate). Trim any excess sample.

-

Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C) for a set period (e.g., 5 minutes) to ensure thermal homogeneity.

-

Shear Rate Sweep: Perform a continuous or stepped shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹).

-

Data Collection: Record the viscosity and shear stress at each shear rate.

-

Analysis: Plot the viscosity as a function of the shear rate on a logarithmic scale to create a flow curve and determine the extent of shear-thinning behavior.

Oscillatory Rheometry for Viscoelastic Analysis

This method probes the elastic and viscous properties of the material without destroying its internal structure.

Methodology:

-

Sample Loading and Equilibration: Follow the same procedure as for rotational rheometry.

-

Amplitude Sweep: Perform a strain or stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). The LVER is the range of strain or stress where the storage (G') and loss (G'') moduli are independent of the applied amplitude.

-

Frequency Sweep: Within the LVER, perform a frequency sweep from a low frequency (e.g., 0.1 Hz) to a high frequency (e.g., 100 Hz).

-

Data Collection: Record G', G'', and the loss tangent (tan δ) as a function of frequency.

-

Analysis: Analyze the frequency dependence of G' and G'' to understand the material's viscoelastic nature. The crossover point (where G' = G'') can provide insights into the material's characteristic relaxation time.

Visualization of Relationships and Workflows

Logical Relationship: Structure to Function

The rheological properties of this compound are a direct consequence of its molecular structure, which in turn dictates its functional benefits in a formulation.

Caption: Relationship between molecular structure, rheological properties, and functional benefits.

Experimental Workflow: Rheological Characterization

The process of characterizing the rheological properties of this compound can be visualized as a systematic workflow.

Caption: Workflow for the rheological characterization of this compound.

Conclusion

This preliminary investigation highlights the key rheological characteristics of this compound that are critical to its function in cosmetic and pharmaceutical formulations. While a typical viscosity range has been identified, further detailed studies focusing on its shear-thinning and viscoelastic properties are warranted. The experimental protocols outlined in this guide provide a robust framework for researchers and formulation scientists to conduct such in-depth analyses. A thorough understanding of the rheological profile of this compound will enable more precise formulation development and the optimization of product texture, stability, and sensory performance.

References

Diisostearyl Malate: A Novel Excipient in Topical Formulations - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl malate (B86768), the diester of isostearyl alcohol and malic acid, is a high molecular weight emollient that is gaining significant interest as a novel excipient in topical pharmaceutical formulations.[1][2] Traditionally used in cosmetics for its unique sensory properties and formulation-stabilizing effects, its potential to enhance topical drug delivery is now being explored.[1][3] This technical guide provides an in-depth exploration of diisostearyl malate, presenting its physicochemical properties, potential benefits in topical drug delivery, and detailed experimental protocols for its evaluation.

This compound's branched-chain structure and high polarity contribute to its excellent spreadability, water resistance, and a distinctive silky, non-greasy skin feel.[3][4] These attributes, combined with its function as a pigment dispersant and rheology modifier, suggest its utility in creating elegant and stable topical formulations that can improve patient compliance.[5][6] Furthermore, its hydrophobic nature and occlusive properties may offer advantages in modulating skin barrier function and enhancing the penetration of active pharmaceutical ingredients (APIs).[3]

This document will delve into the quantitative aspects of this compound's performance in comparison to commonly used excipients, provide standardized methodologies for its assessment, and explore its potential mechanisms of action in topical drug delivery.

Physicochemical and Performance Data

The selection of an appropriate excipient is paramount in the development of a successful topical formulation. The following tables provide a comparative summary of the key physicochemical and performance characteristics of this compound against other commonly used emollients.

Table 1: Physicochemical Properties

| Property | This compound | Petrolatum | Lanolin | Dimethicone (Silicone Oil) |

| INCI Name | This compound | Petrolatum | Lanolin | Dimethicone |

| Chemical Class | Ester | Hydrocarbon | Ester | Silicone Polymer |

| Appearance | Clear, viscous liquid[7] | Translucent, unctuous mass | Yellow, unctuous mass | Clear, colorless liquid |

| Solubility | Oil-soluble, insoluble in water[7][8] | Insoluble in water and alcohol | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in some organic solvents |

| Viscosity | Medium to high[9] | High | High | Variable (depending on grade) |

| Saponification Value | 165 - 180[10] | ~0 | 90-105 | N/A |

| Hydroxyl Value | 70 - 90[10] | N/A | 18-36 | N/A |

Table 2: Performance Characteristics

| Parameter | This compound | Petrolatum | Lanolin | Dimethicone |

| Occlusivity (TEWL Reduction) | Forms an occlusive barrier, data not specified[2] | High (up to 99%)[11] | High | Moderate |

| Water Absorption Capacity | Data not specified | Low | High (can absorb >2x its weight in water)[12] | Low |

| Spreadability | Excellent[3] | Low | Moderate | High |

| Sensory Profile | Rich, cushiony, non-greasy, low slip[13] | Greasy, heavy | Tacky, heavy | Light, silky, non-greasy |

| API Permeation Enhancement | Potential due to hydrophobicity, data not specified[3] | Can hinder permeation of some APIs | Can enhance permeation of some APIs | Can enhance permeation of some APIs |

| Formulation Stability | Good, stable across a wide pH range (4-9)[11] | Good | Prone to oxidation | Good |

Experimental Protocols

This section provides detailed methodologies for evaluating the performance of this compound as a topical excipient.

In Vitro Skin Permeation Study

Objective: To evaluate the potential of this compound to enhance the penetration of a model API through the skin compared to a standard vehicle.

Methodology:

-

Skin Preparation: Excised human or porcine skin is used. The subcutaneous fat is removed, and the skin is cut into sections suitable for mounting on Franz diffusion cells.

-

Franz Diffusion Cell Setup: The skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment. The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C ± 1°C. The receptor fluid is continuously stirred.

-

Formulation Preparation: A formulation containing the model API (e.g., ibuprofen, ketoprofen) is prepared with this compound as the primary excipient. A control formulation is prepared with a standard excipient (e.g., petrolatum, mineral oil).

-

Application: A finite dose of the formulation is applied to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are withdrawn and replaced with fresh buffer.

-

Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated.

Diagram: In Vitro Skin Permeation Workflow

Caption: Workflow for in vitro skin permeation study.

Occlusivity Test (Transepidermal Water Loss - TEWL)

Objective: To quantify the occlusive properties of this compound by measuring its effect on TEWL.

Methodology:

-

Test Area Demarcation: On the volar forearm of human volunteers, several test sites are marked.

-

Baseline Measurement: Baseline TEWL is measured at each test site using a Tewameter®.

-

Product Application: A standardized amount of this compound is applied to a designated test site. A site with a known occlusive agent (e.g., petrolatum) serves as a positive control, and an untreated site serves as a negative control.

-

Post-Application Measurements: TEWL is measured at specified time points (e.g., 30 min, 1, 2, 4, 6 hours) after application.

-

Data Analysis: The percentage reduction in TEWL compared to the baseline and the untreated control is calculated.

Diagram: Occlusivity Test Workflow

Caption: Workflow for occlusivity (TEWL) testing.

Water Absorption Capacity Test

Objective: To determine the amount of water that can be incorporated into this compound.

Methodology:

-

Sample Preparation: A known weight of this compound is placed in a beaker and warmed to a molten state if necessary.

-

Water Titration: Distilled water is slowly added dropwise to the this compound while stirring continuously.

-

Endpoint Determination: The addition of water is stopped when free water droplets are observed that do not get incorporated into the excipient even after prolonged stirring.

-

Calculation: The beaker is reweighed, and the amount of water absorbed is calculated as a percentage of the initial weight of the this compound.

Sensory Panel Evaluation

Objective: To characterize the sensory profile of this compound in comparison to other emollients.

Methodology:

-

Panelist Training: A trained sensory panel is used. Panelists are trained to identify and rate the intensity of various sensory attributes (e.g., spreadability, greasiness, tackiness, absorption, slipperiness, gloss).

-

Sample Preparation: Standardized amounts of this compound and other emollients are presented to the panelists in a blinded and randomized order.

-

Evaluation: Panelists apply the samples to a designated area of their skin and rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., 0-100).

-

Data Analysis: The mean scores for each attribute are calculated and plotted to create a sensory profile for each emollient.

Potential Mechanisms of Action and Signaling Pathways

While specific research on this compound's interaction with cutaneous signaling pathways is limited, its function as an occlusive emollient suggests potential indirect effects on skin barrier homeostasis.

By forming a semi-occlusive layer on the stratum corneum, this compound can reduce transepidermal water loss, leading to increased hydration of the corneocytes. This hydration state is crucial for the proper functioning of enzymes involved in desquamation and lipid synthesis.[14]

Furthermore, maintaining a healthy skin barrier can modulate the inflammatory response. A compromised barrier allows for the penetration of irritants and allergens, which can trigger the release of pro-inflammatory cytokines such as IL-1α, IL-6, and TNF-α. By improving barrier function, emollients like this compound may help to downregulate these inflammatory pathways.[14] Some studies suggest that certain lipids can also activate peroxisome proliferator-activated receptors (PPARs), which play a role in epidermal differentiation and lipid metabolism.[15]

Diagram: Potential Influence of this compound on Skin Barrier Homeostasis

Caption: Potential mechanisms of this compound.

Formulation Stability and Compatibility

This compound exhibits good stability in topical formulations. It is reported to be stable across a pH range of 4 to 9 and is compatible with both hot and cold processing methods.[11] Its oil-soluble nature makes it compatible with a wide range of other lipophilic ingredients, including esters, butters, waxes, and oils.[11] This versatility allows for its incorporation into various topical dosage forms, such as creams, lotions, ointments, and gels.

Conclusion

This compound presents a compelling profile as a novel excipient for topical pharmaceutical formulations. Its unique combination of desirable sensory attributes, formulation-stabilizing properties, and potential to enhance skin barrier function warrants further investigation. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to systematically evaluate its performance and unlock its full potential in the development of innovative and effective topical drug delivery systems. Further studies are needed to generate more quantitative data on its skin permeation enhancement capabilities for various APIs and to elucidate its specific interactions with cutaneous biological pathways.

References

- 1. News - How Does this compound Revolutionize Modern Makeup? [uniproma.com]

- 2. Water Absorption ASTM D570 [intertek.com]

- 3. specialchem.com [specialchem.com]

- 4. ulprospector.com [ulprospector.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. cdfsupplies.com [cdfsupplies.com]

- 8. cosmeticsinfo.org [cosmeticsinfo.org]

- 9. This compound Widely Used in Cosmetics And Personal Care Products - Industry News - News [mobelbiochem.com]

- 10. This compound | Cosmetic Ingredients Guide [ci.guide]

- 11. benchchem.com [benchchem.com]

- 12. The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 13. benchchem.com [benchchem.com]

- 14. karger.com [karger.com]

- 15. Optimizing Emollient Therapy for Skin Barrier Repair in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Emollient Properties of Malic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid esters are a versatile class of compounds utilized in the cosmetic and pharmaceutical industries for their emollient, plasticizing, and solvent properties. Derived from malic acid, a naturally occurring alpha-hydroxy acid found in fruits, these esters are synthesized to modify their physicochemical characteristics, such as polarity, molecular weight, and spreading attributes, to suit various formulation needs. This technical guide provides an in-depth overview of the foundational research into the emollient properties of malic acid esters, detailing their mechanism of action, methods for evaluating their performance, and a summary of available data.

The primary function of an emollient is to soften and smooth the skin by forming a semi-occlusive film on the stratum corneum. This film helps to reduce transepidermal water loss (TEWL), thereby increasing skin hydration and improving its overall appearance and feel. Malic acid esters, with their varied alkyl chain lengths and branching, offer a range of sensory profiles, from light and non-greasy to more substantive and occlusive.

Mechanism of Emolliency

The emollient properties of malic acid esters are primarily attributed to their ability to form a hydrophobic barrier on the skin's surface. This physical barrier reinforces the skin's natural lipid barrier, which can be compromised by environmental factors, cleansing, and certain skin conditions. By filling in the gaps between corneocytes, malic acid esters help to create a smoother surface, which improves skin texture and reduces the appearance of dryness and flaking.

Currently, there is limited evidence to suggest that malic acid esters directly modulate specific signaling pathways within the skin to exert their emollient effects. The primary mechanism is understood to be the physical action of occlusion and barrier formation.

Quantitative Data on Emollient Properties

Table 1: Physicochemical Properties of Selected Malic Acid Esters

| INCI Name | CAS Number | Molecular Weight ( g/mol ) | Appearance | Spreading Value (mm²/10 min) |

| Diisopropyl Malate | 6947-09-7 | 218.25 | Colorless liquid | Data not available in public domain |

| Diethylhexyl Malate | 56235-92-8 | 358.57 | Clear to yellowish liquid[1] | Data not available in public domain |

| Diisostearyl Malate | 63231-60-7 | ~639 | Viscous liquid | Data not available in public domain |

| Di-C12-13 Alkyl Malate | 149144-85-4 | Varies | Viscous liquid | Data not available in public domain |

Table 2: Emollient Performance Data of Selected Malic Acid Esters

| INCI Name | Occlusivity Index | TEWL Reduction (%) | Skin Hydration Increase (%) | Sensory Profile (General) |

| Diisopropyl Malate | Data not available in public domain | Data not available in public domain | Data not available in public domain | Light, non-greasy feel |

| Diethylhexyl Malate | Data not available in public domain | Data not available in public domain | Data not available in public domain | Soft, smooth feel[2] |